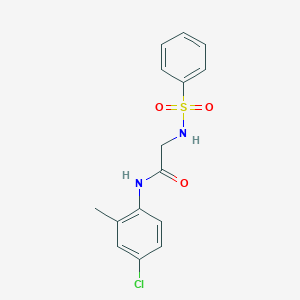![molecular formula C12H18NO3P B5755710 {[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)
{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid, commonly known as AMPA, is a chemical compound that belongs to the class of phosphinic acid derivatives. It is widely used in scientific research as a ligand for studying glutamate receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity.
Mécanisme D'action
AMPA acts as an agonist for the AMPA receptor subtype of glutamate receptors. Upon binding to the receptor, AMPA induces a conformational change that leads to the opening of the ion channel and the influx of cations such as sodium and calcium into the cell. This influx of cations depolarizes the membrane potential and triggers the generation of an action potential, which is the basis of neuronal communication.
Biochemical and Physiological Effects:
The activation of AMPA receptors by AMPA leads to a variety of biochemical and physiological effects. These effects include the enhancement of synaptic transmission, the induction of long-term potentiation (LTP), and the modulation of neuronal excitability. The activation of AMPA receptors by AMPA has also been implicated in various pathological conditions such as epilepsy, stroke, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of AMPA in lab experiments has several advantages. First, AMPA is a selective agonist for the AMPA receptor subtype of glutamate receptors, which allows for the specific activation of these receptors. Second, AMPA is relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of AMPA in lab experiments. For example, the use of AMPA may not accurately reflect the physiological conditions in vivo, and the results obtained from in vitro experiments may not necessarily translate to in vivo conditions.
Orientations Futures
There are several future directions for the study of AMPA and its role in physiological and pathological processes. One direction is the development of more selective and potent AMPA receptor agonists and antagonists, which can be used to study the specific functions of these receptors. Another direction is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Finally, the development of drugs that target AMPA receptors may have therapeutic potential for the treatment of these disorders.
Méthodes De Synthèse
The synthesis of AMPA involves the reaction of N-acetylmethionine with benzylphosphonic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with phenethylamine to yield AMPA. The synthesis of AMPA is relatively simple and can be carried out in a few steps with high yields.
Applications De Recherche Scientifique
AMPA is widely used in scientific research as a ligand for studying glutamate receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. AMPA is a selective agonist for the AMPA receptor subtype of glutamate receptors. It can be used to activate AMPA receptors in vitro and in vivo, allowing researchers to study the physiological and pathological functions of these receptors.
Propriétés
IUPAC Name |
[acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-11(14)13(2)10-17(15,16)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZPXXQIDSCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CP(=O)(CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)


![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)



![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)